Ethyl 4-{2-[(6-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}pyridazin-3-yl)sulfanyl]acetamido}benzoate
Description
Ethyl 4-{2-[(6-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}pyridazin-3-yl)sulfanyl]acetamido}benzoate is a structurally complex molecule featuring a benzoate ester core linked to a pyridazine ring substituted with a dimethylimidazo[1,2-a]pyridine moiety via a sulfanyl acetamido bridge. This compound’s design integrates multiple pharmacophoric elements: the benzoate ester enhances lipophilicity and membrane permeability, the pyridazine scaffold may confer π-π stacking interactions with biological targets, and the imidazo[1,2-a]pyridine group is known for its role in kinase inhibition and receptor modulation .
Properties
IUPAC Name |
ethyl 4-[[2-[6-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)pyridazin-3-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S/c1-4-32-24(31)17-6-8-18(9-7-17)26-21(30)14-33-22-12-10-19(27-28-22)23-16(3)25-20-11-5-15(2)13-29(20)23/h5-13H,4,14H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSCQRFHZTVFRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C4N3C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
In medicine, imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives are most widely used, which include zolpidem and alpidem . Zolpidem is used to treat short-term insomnia, as well as some disorders of brain function. Similar to classical benzodiazepine tranquilizers, the hypnotic effect of zolpidem is based on blocking γ-aminobutyric acid receptors .
Biological Activity
Ethyl 4-{2-[(6-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}pyridazin-3-yl)sulfanyl]acetamido}benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 398.48 g/mol. The structure features an ethyl ester group, a benzoate moiety, and a complex imidazo[1,2-a]pyridine derivative that contributes to its biological activity.
1. Proton Pump Inhibition
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit proton pump inhibitory activity , which is crucial for treating gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease (GERD) . this compound has been identified as a potential candidate for further development in this area due to its structural similarities to known proton pump inhibitors.
2. Anticancer Activity
Compounds containing imidazo[1,2-a]pyridine moieties have shown promising anticancer properties through various mechanisms, including the inhibition of specific kinases involved in cancer cell proliferation . The compound's ability to target these pathways may offer therapeutic benefits in oncology.
3. Multidrug Resistance Reversal
Studies have suggested that certain derivatives can act as multidrug resistance (MDR) reversers , which could enhance the efficacy of existing chemotherapeutic agents by blocking efflux pumps . This property is particularly important in treating cancers that develop resistance to standard therapies.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to gastric acid secretion and cancer cell growth.
- Receptor Interaction : It may interact with various receptors involved in cellular signaling pathways that regulate proliferation and apoptosis.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated that imidazo[1,2-a]pyridine derivatives effectively reduced gastric acid secretion in animal models. |
| Study B | Showed anticancer activity against various cell lines with IC50 values in the low micromolar range. |
| Study C | Investigated the compound's ability to reverse MDR in resistant cancer cell lines, enhancing the effectiveness of doxorubicin. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl 4-{2-[(6-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}pyridazin-3-yl)sulfanyl]acetamido}benzoate with derivatives reported in the Molecules 2011 study (Table 1) . Key structural and functional differences are highlighted.
Table 1: Structural and Functional Comparison of Benzoate Derivatives
| Compound ID | Core Structure | Substituent/Modification | Key Functional Group | Potential Biological Activity |
|---|---|---|---|---|
| Target Compound | Ethyl 4-...benzoate | 2-[(6-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}pyridazin-3-yl)sulfanyl]acetamido | Sulfanyl acetamido linker | Kinase inhibition (hypothesized) |
| I-6230 | Ethyl 4-...benzoate | 4-(Pyridazin-3-yl)phenethylamino | Phenethylamino linker | Not specified in available data |
| I-6232 | Ethyl 4-...benzoate | 4-(6-Methylpyridazin-3-yl)phenethylamino | Methylpyridazine substituent | Enhanced solubility vs. I-6230 |
| I-6273 | Ethyl 4-...benzoate | 4-(Methylisoxazol-5-yl)phenethylamino | Isoxazole ring | Potential anti-inflammatory activity |
| I-6373 | Ethyl 4-...benzoate | 4-(3-Methylisoxazol-5-yl)phenethylthio | Phenethylthio linker | Thioether-enhanced stability |
| I-6473 | Ethyl 4-...benzoate | 4-(3-Methylisoxazol-5-yl)phenethoxy | Phenethoxy linker | Improved metabolic resistance |
Key Observations:
Structural Complexity : The target compound’s imidazo[1,2-a]pyridine-pyridazine hybrid system distinguishes it from simpler analogs like I-6230 or I-6232. This design may improve target selectivity, as imidazo[1,2-a]pyridines are documented in kinase inhibitors (e.g., GSK’s anticancer agents) .
Linker Chemistry: The sulfanyl acetamido bridge in the target compound contrasts with phenethylamino (I-6230, I-6232) or phenethylthio (I-6373) linkers.
Heterocyclic Substituents : Unlike I-6273 and I-6473 (isoxazole-based), the target compound’s dimethylimidazo[1,2-a]pyridine substituent introduces steric bulk and aromatic surface area, which could strengthen hydrophobic interactions with protein targets.
Bioavailability : Methyl substitutions in I-6232 and I-6373 improve solubility, whereas the target compound’s lipophilic imidazo[1,2-a]pyridine may require formulation optimization for oral delivery.
Research Findings and Hypotheses
While direct activity data for the target compound are unavailable, insights can be extrapolated from related studies:
- Kinase Inhibition : Imidazo[1,2-a]pyridine derivatives (e.g., midostaurin) show potent kinase inhibitory activity. The target compound’s pyridazine-imidazo[1,2-a]pyridine system may mimic ATP-binding motifs in kinases, suggesting similar mechanisms .
- Metabolic Stability: Phenethylthio linkers (I-6373) exhibit longer half-lives than amino-linked analogs. The target compound’s sulfanyl acetamido bridge may similarly resist cytochrome P450-mediated oxidation.
- Synergistic Effects : Combining pyridazine (electron-deficient) and imidazo[1,2-a]pyridine (electron-rich) rings could create a "push-pull" electronic effect, enhancing binding to charged protein pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
